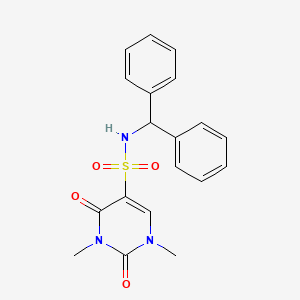

N-(2-(4-(二甲氨基)苯基)-2-吗啉基乙基)-2-(4-甲氧基苯氧基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related acetamide compounds involves various chemical reactions. For instance, the synthesis of N-methyl-2-(4-phenoxyphenoxy)acetamide was achieved by reacting N-methylchloroacetamide with 4-phenoxyphenol using N,N-dimethylformamide (DMF) as a solvent in the presence of anhydrous potassium carbonate . Similarly, the synthesis of N-(2-hydroxyphenyl)acetamide derivatives was performed using different reagents and conditions, leading to various nitrosylated and nitrated products . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of amide groups, which can adopt different conformations and interplanar angles, affecting the overall molecular geometry. For example, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide showed a linearly extended conformation with an interplanar angle between the two amide groups of 157.3 degrees . Understanding the molecular structure is crucial for predicting the physical and chemical properties of the compound.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions. The bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and their oligomers are formed as alternative pathways to 2-amidophenol-derived phytotoxic metabolites . These reactions are influenced by the presence of microorganisms and can lead to the formation of glucoside derivatives as detoxification products . The reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide selectively in one pot is another example of a chemical reaction involving acetamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The presence of hydrogen bonds and packing interactions in the crystal structure can result in planar hydrophilic and hydrophobic areas, which are important for the solubility and interaction with biological molecules . The stability of these compounds can vary, as seen with N-hydroxyacetaminophen, which is moderately unstable at physiological pH and temperature .

科学研究应用

抗真菌剂

2-(2-氧代-吗啉-3-基)-乙酰胺衍生物,包括与 N-(2-(4-(二甲氨基)苯基)-2-吗啉基乙基)-2-(4-甲氧基苯氧基)乙酰胺在结构上相关的化合物,已被确定为针对念珠菌属的杀菌剂,并显示出对曲霉属的抗真菌活性。吗啉-2-酮核心的修饰提高了血浆稳定性,同时保持了抗真菌功效。这项研究强调了这些衍生物在治疗真菌感染(包括系统性白色念珠菌感染)中的潜力,正如小鼠模型中所证明的 (Bardiot 等人,2015)。

镇痛和抗炎应用

以扑热息痛为基础合成和评估新的化学实体及其布洛芬偶联物突出了新的镇痛和抗炎候选药物。这些衍生物,包括与 N-(2-(4-(二甲氨基)苯基)-2-吗啉基乙基)-2-(4-甲氧基苯氧基)乙酰胺在结构上相似的衍生物,与单独的扑热息痛相比,表现出优异的镇痛和抗炎作用,表明有可能开发成新的治疗剂 (Ahmadi 等人,2014)。

抗癌活性

对2-(取代苯氧基)乙酰胺衍生物的研究证明了新的化学实体作为潜在抗癌、抗炎和镇痛剂的开发。研究发现,在芳香环上含有卤素的化合物(与 N-(2-(4-(二甲氨基)苯基)-2-吗啉基乙基)-2-(4-甲氧基苯氧基)乙酰胺的结构相似)显示出有希望的抗癌和抗炎活性,其中特定的衍生物表现出显着的治疗潜力 (Rani 等人,2014)。

抗菌研究

新型 2-(4-(2-吗啉基乙氧基)苯基)-N-苯基乙酰胺类似物被合成并评估了它们的抗菌活性。与标准药物相比,一些合成的化合物对各种真菌和细菌菌株表现出优异的体外活性,突出了此类衍生物在开发新的抗菌剂中的相关性 (Jayadevappa 等人,2012)。

属性

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2-(4-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O4/c1-25(2)19-6-4-18(5-7-19)22(26-12-14-29-15-13-26)16-24-23(27)17-30-21-10-8-20(28-3)9-11-21/h4-11,22H,12-17H2,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCADBAQSVWTTBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)OC)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![16-Cyclohexyl-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B3016965.png)

![Methyl 2-[[1-(2,2-difluoroethyl)-3-methoxypyrazol-4-yl]amino]acetate](/img/structure/B3016969.png)

![2-[(2-piperidino-1,3-thiazol-5-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B3016970.png)

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3016972.png)

![8-(4-chlorophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3016973.png)

![7-acetyl-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3016974.png)

![Isopropyl 7-methyl-2-(methylthio)-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3016975.png)

![3-(2-Ethoxyethyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazo lino[1,2-h]purine-2,4-dione](/img/structure/B3016980.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,5-dimethoxybenzamide](/img/structure/B3016981.png)

![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B3016983.png)